molecular formula C9H9NO2 B1423618 7-Methyl-5-hydroxy-2-oxindole CAS No. 1082041-62-0

7-Methyl-5-hydroxy-2-oxindole

Cat. No.: B1423618
CAS No.: 1082041-62-0
M. Wt: 163.17 g/mol
InChI Key: NPJXFMJCXYRESP-UHFFFAOYSA-N
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Description

7-Methyl-5-hydroxy-2-oxindole is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-hydroxy-2-oxindole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The oxindole ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution

Biological Activity

7-Methyl-5-hydroxy-2-oxindole is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the oxindole family, characterized by a bicyclic structure that includes an indole moiety. Its chemical formula is C_10H_9NO_2, and it exhibits properties typical of phenolic compounds, including antioxidant activity.

Biological Activities

1. Antioxidant Activity
Research indicates that this compound demonstrates potent antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays reveal that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

3. Antimicrobial Activity
The compound has also exhibited antimicrobial effects against a range of pathogens. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate significant activity, making it a candidate for further development in treating bacterial infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The hydroxyl group in its structure contributes to its ability to donate electrons and neutralize free radicals.
  • Cell Cycle Modulation: By affecting cyclin-dependent kinases (CDKs), the compound influences cell cycle progression, leading to growth inhibition in cancer cells.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic proteins such as Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AnticancerInhibition of MCF-7 and HepG2 cells
AntimicrobialEffective against various bacteria

Case Study: Anticancer Activity

In a recent study published in Phytomedicine, researchers evaluated the effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating strong anticancer potential. The study concluded that the compound could serve as a lead for developing novel anticancer therapies .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating infections caused by resistant strains.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 7-Methyl-5-hydroxy-2-oxindole exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds related to this structure can induce apoptosis in cancer cells, particularly in breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the antiproliferative activity of synthesized derivatives of this compound against MCF-7 and HCT-116 cells. The results indicated that several derivatives exhibited IC50 values ranging from 5.7 to 21.3 µg/mL, which is significantly lower than the reference drug doxorubicin, indicating a strong selective cytotoxicity against cancerous cells while sparing noncancerous fibroblast cells .

CompoundCell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
13hHepG219.221.6
11aMCF-75.837.4
12bHCT-11621.3-

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial and fungal strains. Compounds derived from oxindole structures have shown promising results in inhibiting the growth of pathogens.

Case Study: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of various oxindole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results highlighted that certain compounds exhibited significant inhibition zones against Candida albicans and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

MicroorganismCompound TestedInhibition Zone (mm)Control (mm)
C. albicans11a2024.8
S. aureus13b18-
E. coli12b19-

Antioxidant Activity

The antioxidant potential of this compound has also been investigated, with findings indicating its ability to scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Efficacy

A series of synthesized oxindole derivatives were tested for their antioxidant activity using DPPH radical scavenging assays. The results showed that these compounds could effectively reduce oxidative stress markers, contributing to their therapeutic potential in diseases associated with oxidative damage .

Properties

IUPAC Name

5-hydroxy-7-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJXFMJCXYRESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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